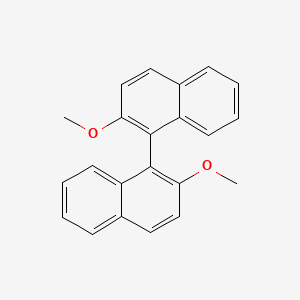

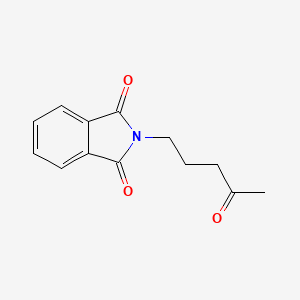

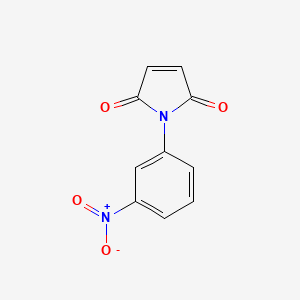

![molecular formula C11H12ClNO3 B1296991 Ethyl 2-[(4-chlorobenzoyl)amino]acetate CAS No. 39735-52-9](/img/structure/B1296991.png)

Ethyl 2-[(4-chlorobenzoyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

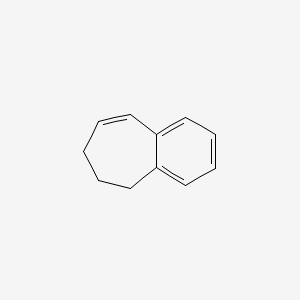

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12ClNO3 . It is used in proteomics research .

Synthesis Analysis

Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It is also involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and the synthesis of antiplasmodial agents .Molecular Structure Analysis

The linear formula of Ethyl 2-[(4-chlorobenzoyl)amino]acetate is ClC6H4COCH2CO2C2H5 . Its molecular weight is 226.66 .Chemical Reactions Analysis

Ethyl (4-chlorobenzoyl)acetate is a reactant involved in various chemical reactions. These include oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives, and precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis

Ethyl 2-[(4-chlorobenzoyl)amino]acetate has a density of 1.2±0.1 g/cm3, a boiling point of 314.1±17.0 °C at 760 mmHg, and a flash point of 128.2±19.9 °C . It has a refractive index of 1.524 .Aplicaciones Científicas De Investigación

Solubility and Thermodynamics

The solubility and thermodynamic properties of compounds related to Ethyl 2-[(4-chlorobenzoyl)amino]acetate, such as 2-amino-4-chlorobenzoic acid, have been extensively studied. These studies are crucial for optimizing the purification processes of related compounds. For instance, the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents was determined, revealing that solubility increases with temperature. This information is vital for designing efficient extraction and crystallization processes in the pharmaceutical and chemical industries (Li et al., 2017).

Enzyme Inhibition

Research on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates has shown significant enzyme inhibition properties, particularly against α-glucosidase and β-glucosidase. These compounds, derived from N-arylthiazole-2-amines, have potential therapeutic applications in treating diseases like diabetes by inhibiting enzymes involved in carbohydrate digestion. One of the synthesized compounds demonstrated inhibition potency nearly twice that of the standard drug acarbose, highlighting its potential as a more effective therapeutic agent (Babar et al., 2017).

Anticancer Activity

The synthesis of related compounds, such as Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, has been explored for their antitumor activities. These compounds have shown distinct inhibition of cancer cell line proliferation, indicating their potential as anticancer agents. The structural characteristics and reactivity of these compounds make them promising candidates for developing new anticancer drugs (Liu et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted on similar ethyl 2-[aryl(thiazol-2-yl)amino]acetates to understand their binding modes to enzyme active sites. These studies provide insights into the molecular interactions that contribute to the compounds' inhibitory activities, paving the way for the design of more effective enzyme inhibitors (Babar et al., 2017).

Propiedades

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVZUPHHGNHQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343096 |

Source

|

| Record name | ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

CAS RN |

39735-52-9 |

Source

|

| Record name | ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.